(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
This compound is a piperidin-1-yl methanone derivative featuring a benzylsulfonyl group at the 4-position of the piperidine ring and a 6-(trifluoromethyl)pyridin-3-yl moiety. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the benzylsulfonyl (BnSO₂) substituent may improve solubility and target binding via sulfonyl interactions.
Propriétés
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-6-15(12-23-17)18(25)24-10-8-16(9-11-24)28(26,27)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWDYNJWHPFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone , with the molecular formula and a molecular weight of approximately 412.43 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 412.43 g/mol
- CAS Number : 2034531-91-2
- Purity : Typically around 95%.
The biological activity of this compound is largely attributed to its structural components, which allow for various interactions at the molecular level:
- Piperidine Ring : The piperidine moiety is known for its role in enhancing solubility and bioavailability, making it a favorable structure in drug design.
- Trifluoromethyl Group : This group is often associated with increased lipophilicity and metabolic stability, contributing to the compound's efficacy against certain biological targets.
- Benzylsulfonyl Moiety : This functional group may enhance binding affinity to specific receptors or enzymes, potentially leading to varied biological effects.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity :
- Enzyme Inhibition Studies :
- Neuroprotective Effects :
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological activities.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Core Heterocycle Variations Target Compound: Features a pyridine ring with CF₃ at position 5. Compound 38 (): Replaces pyridine with a triazolopyridine core. 1173693-97-4 (): Uses a tetrahydroimidazopyridine scaffold, which adds rigidity and may enhance blood-brain barrier penetration for CNS targets .
Piperidine Substituents
- Target Compound : Benzylsulfonyl group at the piperidine 4-position. Sulfonyl groups are polar, enhancing solubility and enabling interactions with basic residues in binding pockets.
- Compound 38 : A 2-(trifluoromethyl)phenyl group replaces benzylsulfonyl. The CF₃-phenyl group increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
- Patent Compound () : Incorporates a methanesulfonylphenyl-pyrazolopyrimidine-oxy group, likely targeting ATP-binding pockets in kinases .
Biological Activity Insights Retinol-Binding Protein (RBP) Antagonism (Compound 38): Demonstrated efficacy in preclinical models, suggesting the trifluoromethylpyridine-triazole scaffold is critical for RBP binding . Kinase Inhibition (): The pyrazolopyrimidine-oxy substituent in the patent compound aligns with kinase inhibitor pharmacophores (e.g., dasatinib analogs) . GPCR Modulation (1173693-97-4): The tetrahydroimidazopyridine system is structurally similar to 5-HT receptor ligands, hinting at serotoninergic activity .
Physicochemical Properties
- Solubility : The target compound’s benzylsulfonyl group likely improves solubility over the lipophilic CF₃-phenyl group in Compound 36.
- Metabolic Stability : CF₃ groups in all compounds resist oxidative metabolism, extending half-life .
Q & A
Basic Question: What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzoylpiperidine derivatives typically involves coupling reactions between substituted benzoic acids and piperidine intermediates. For example, amide bond formation via EDCI/HOBt-mediated coupling or nucleophilic substitution reactions (e.g., Mitsunobu conditions for ether linkages) is commonly used . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency.
- Catalyst Use: Catalytic Pd for cross-coupling reactions can enhance yields.
- Temperature Control: Reactions at 0–25°C minimize side products in sensitive steps.
Yields for similar compounds range from 8% to 84%, depending on steric and electronic factors .
Basic Question: Which analytical techniques are critical for confirming structure and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation (e.g., δ 3.82 ppm for methoxy groups in related compounds) .
- HPLC: Retention times (e.g., 11.351–13.036 minutes) and peak area (95–99%) assess purity .
- Elemental Analysis: Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85%) may indicate residual solvents or impurities .
Advanced Question: How do structural modifications (e.g., trifluoromethyl groups) impact physicochemical properties and bioactivity?
Methodological Answer:
The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, as seen in analogs with improved pharmacokinetic profiles . For example:
- Electron-Withdrawing Effects: The CF₃ group on pyridine increases electrophilicity, potentially enhancing target binding.
- Steric Effects: Bulky substituents (e.g., benzylsulfonyl) may reduce solubility but improve receptor selectivity.
Comparative studies using LC-MS and receptor-binding assays (e.g., histamine H₃ receptor affinity in benzophenone derivatives) can validate these effects .
Advanced Question: How can researchers resolve discrepancies in elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated in ) may arise from:
- Incomplete Purification: Residual solvents or byproducts (e.g., unreacted starting materials).
- Hygroscopicity: Moisture absorption during handling.
Mitigation Strategies: - Use high-vacuum drying for solids.
- Validate purity via complementary methods (e.g., HRMS or TGA) .
Advanced Question: How to design in vitro assays for evaluating biological activity?
Methodological Answer:
Leverage structural analogs (e.g., benzophenone derivatives with cholinesterase inhibition):
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylthiocholine for cholinesterase) .
- Cellular Uptake Studies: Use radiolabeled analogs (³H or ¹⁴C) to assess permeability.
- Receptor Binding: Competitive binding assays with fluorescent ligands (e.g., H₃ receptor studies) .
Advanced Question: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes/receptors (e.g., piperidine ring interactions with hydrophobic pockets) .
- QSAR Modeling: Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from analogs .
Basic Question: What are stability profiles of similar compounds under storage?
Methodological Answer:
- Solid-State Stability: Store at −20°C under inert gas (N₂/Ar) to prevent oxidation.
- Solution Stability: Avoid protic solvents (e.g., MeOH) for long-term storage; use DMSO with desiccants.
Degradation studies via accelerated thermal analysis (40°C/75% RH for 4 weeks) can identify stability thresholds .
Advanced Question: How to analyze environmental fate and ecotoxicity?
Methodological Answer:
Adopt frameworks from environmental chemistry studies (e.g., Project INCHEMBIOL):
- Biodegradation Assays: Use OECD 301F to measure half-life in soil/water.
- Ecotoxicology: Evaluate LC₅₀ in model organisms (e.g., Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
